N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is characterized by a cyclobutyl group attached to a tetrahydronaphthalen-1-amine structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and amination steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated amines or alcohols .
Scientific Research Applications
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential therapeutic uses are ongoing.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine: Unique due to its cyclobutyl group and tetrahydronaphthalen-1-amine structure.
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine: Similar structure but with dimethyl groups instead of cyclobutyl.
N-cyclopropyl-5,6,7,8-tetrahydronaphthalen-1-amine: Similar but with a cyclopropyl group instead of cyclobutyl.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl group provides steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19N/c1-2-9-13-11(5-1)6-3-10-14(13)15-12-7-4-8-12/h3,6,10,12,15H,1-2,4-5,7-9H2 |
InChI Key |
PKHKMFTYVVXZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3CCC3 |
Origin of Product |
United States |
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